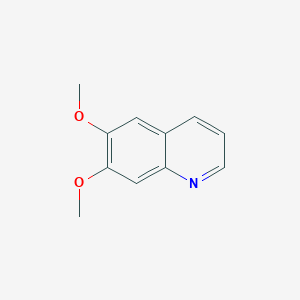

6,7-二甲氧基喹啉

描述

6,7-Dimethoxyquinoline is a synthetic compound that belongs to the class of heterocyclic compounds . It is used as an intermediate for preparing antineoplastic drugs .

Synthesis Analysis

The synthesis of 6,7-Dimethoxyquinoline involves a series of steps including nitrification, condensation, reduction cyclization, and chlorination . The process starts with 3,4-dimethoxyacetophenone as a raw material, which undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone .Molecular Structure Analysis

The molecular weight of 6,7-Dimethoxyquinoline is 189.21 . It is a heterocyclic compound with two methoxy groups attached to the 6th and 7th positions of the quinoline ring .Chemical Reactions Analysis

6,7-Dimethoxyquinoline is a substrate competitive inhibitor of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . It is used in the synthesis of various derivatives, such as 2,4-diamino-6,7-dimethoxyquinoline .Physical And Chemical Properties Analysis

6,7-Dimethoxyquinoline is an oil at room temperature . More detailed physical and chemical properties are not available from the search results.科学研究应用

化学合成

6,7-二甲氧基喹啉在生命科学、材料科学和化学合成等多个研究领域得到应用。 由于其反应特性和结构的多功能性,它在复杂分子合成中充当关键中间体 .

表观遗传调控

该化合物被鉴定为 G9a 的强效抑制剂,G9a 是一种参与表观遗传调控的组蛋白赖氨酸甲基转移酶 (HKMT)。 它是 6,7-二甲氧基喹唑啉类似物(如 BIX-01294)的一部分,这些类似物以其对 G9a 的底物竞争性抑制作用而闻名 .

抗肿瘤活性

一系列 6,7-二甲氧基喹唑啉衍生物已设计合成,并具有二芳基脲支架。 这些衍生物对各种癌细胞系显示出优异的效力,突出了 6,7-二甲氧基喹啉的抗肿瘤潜力 .

制备方法

4-氯-6,7-二甲氧基喹啉的制备方法已有文献记载,该方法涉及从 3,4-二甲氧基苯乙酮开始的硝化过程。 这展示了该化合物在高级化学合成技术中的作用 .

作用机制

Target of Action

The primary target of 6,7-Dimethoxyquinoline is G9a , also known as EHMT2 . G9a is a histone-lysine N-methyltransferase (HKMT) that plays a crucial role in epigenetic regulation via the installation of histone methylation marks .

Mode of Action

6,7-Dimethoxyquinoline interacts with G9a as a substrate-competitive inhibitor . It competes with the natural substrate of G9a for the binding site, thereby inhibiting the activity of G9a .

Biochemical Pathways

G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .

Pharmacokinetics

The pka values of a similar compound, bix-01294, were found to be 694 ± 001, 824 ± 005, and 922 ± 004 . These values could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of 6,7-Dimethoxyquinoline.

Result of Action

The inhibition of G9a by 6,7-Dimethoxyquinoline can lead to changes in the methylation state of histones, particularly at the H3K9 site . This can affect gene expression and cellular functions, potentially influencing disease states such as cancer .

安全和危害

属性

IUPAC Name |

6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDPMVJGEGAJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446028 | |

| Record name | 6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67278-27-7 | |

| Record name | 6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

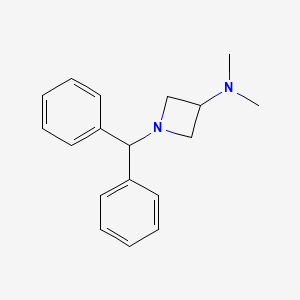

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)